molecular formula C18H17N3O3S B2762915 methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate CAS No. 851987-31-0

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate

Cat. No.: B2762915
CAS No.: 851987-31-0
M. Wt: 355.41
InChI Key: DHQRIHPBKHRWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate is a benzoate ester derivative featuring a hydrazinecarbonyl linker and a 4,6-dimethyl-1,3-benzothiazole moiety. Its synthesis likely involves a multi-step process, including hydrazide formation from methyl benzoate derivatives and subsequent condensation with functionalized benzothiazoles, as inferred from analogous protocols .

Properties

IUPAC Name

methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)25-18(19-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQRIHPBKHRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For example, derivatives of benzothiazole have been investigated for their ability to inhibit the growth of various cancer cell lines. A study demonstrated that modifications to the benzothiazole structure could enhance cytotoxicity against breast cancer cells, highlighting the potential of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate as a lead compound in cancer therapy .

Antimicrobial Properties

Benzothiazole derivatives have shown promise as antimicrobial agents. Research has indicated that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The hydrazinecarbonyl group in this compound may contribute to its antimicrobial efficacy by disrupting microbial cell membranes .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. Studies have shown that these compounds can be used in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics . The incorporation of this compound into polymer matrices has been explored to enhance the performance of these devices.

Dye-Sensitized Solar Cells (DSSCs)

Research has demonstrated that benzothiazole-based compounds can serve as effective sensitizers in dye-sensitized solar cells. The compound's ability to absorb light and facilitate electron transfer makes it a candidate for improving the efficiency of DSSCs . Case studies indicate that incorporating such compounds can lead to higher energy conversion efficiencies compared to traditional dyes.

Case Studies

StudyApplicationFindings
Anticancer ActivityBenzothiazole derivatives showed enhanced cytotoxicity against breast cancer cells.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli.
Organic ElectronicsUtilized in OLEDs with improved charge transport properties.
Dye-Sensitized Solar CellsHigher energy conversion efficiencies when incorporated as sensitizers.

Mechanism of Action

The mechanism of action of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in three primary regions:

  • Heterocyclic Core : Benzothiazole vs. benzimidazole (e.g., compounds in and ), pyridine (), or triazole ().
  • Substituents : Methyl, methoxy, or halogen groups on the heterocycle or benzene ring (e.g., ).
  • Linker and Functional Groups : Hydrazinecarbonyl vs. sulfonyl (), azo (), or piperazine-carboxylate ().

Physicochemical Properties

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected at ~1700 cm⁻¹, while the hydrazinecarbonyl (N–C=O) may absorb near 1660–1680 cm⁻¹, similar to benzimidazole derivatives .
  • NMR : The 4,6-dimethylbenzothiazole protons would resonate as singlets (δ 2.5–3.0 ppm for –CH₃), comparable to dimethyl-substituted azo-benzothiazoles in .

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Linkers Synthesis Highlights Notable Properties
Methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate Benzothiazole 4,6-Dimethyl, hydrazinecarbonyl, benzoate Hydrazide condensation High lipophilicity, ester stability
N''-(4,6-Dimethylbenzothiazol-2-yl)-4-sulfonylbenzohydrazide Benzothiazole Sulfonyl, hydrazide Sulfonation of benzene ring Enhanced hydrogen-bonding capacity
Ethyl 4-{4-[N'-(4,7-dimethoxybenzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate Benzothiazole 4,7-Dimethoxy, piperazine-sulfonyl Multi-step coupling with piperazine High molecular weight, polar groups
Methyl 4-(1H-benzimidazol-2-yl)benzohydrazide Benzimidazole Benzimidazole, hydrazide Microwave-assisted hydrazide formation N,O-bidentate metal-binding potential
5-Substituted-1,2,4-triazole-3-thiones Triazole Sulfonyl, difluorophenyl Alkylation of thione tautomers Tautomer-dependent reactivity

Biological Activity

Methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure incorporates a hydrazinecarbonyl moiety linked to a benzothiazole ring, contributing to its pharmacological properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Compounds containing the benzothiazole moiety have shown promising antimicrobial properties. Studies indicate that these compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
  • Anticancer Properties : Research has highlighted the potential of benzothiazole derivatives in cancer treatment. They may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Antimicrobial Studies

A study evaluating a series of benzothiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's effectiveness was attributed to its ability to chelate essential metal ions required for bacterial growth .

Anticancer Activity

In vitro studies conducted on cancer cell lines revealed that this compound could inhibit cell proliferation significantly. The mechanism involved the induction of apoptosis through the activation of the intrinsic apoptotic pathway. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Neuroprotective Effects

Research involving animal models indicated that the compound could protect against neurotoxicity induced by oxidative stress. Behavioral tests showed improved cognitive function in treated animals compared to controls, suggesting potential applications in neurodegenerative diseases .

Comparative Data Table

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundSignificantHighModerate
Benzothiazole Derivative AModerateHighLow
Benzothiazole Derivative BLowModerateHigh

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential coupling reactions:

Benzothiazole core formation : Cyclize 4,6-dimethyl-2-aminobenzothiazole using thionyl chloride or phosphorus oxychloride to activate intermediates .

Hydrazine linkage : React the benzothiazole amine with a carbonyl source (e.g., phosgene or carbonyldiimidazole) to form the hydrazinecarboxamide bridge .

Esterification : Couple the resulting hydrazinecarbonyl intermediate with methyl 4-carboxybenzoate using DCC/DMAP or HATU as coupling agents .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (60–80°C for cyclization steps) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm benzothiazole protons (δ 7.2–8.2 ppm) and ester carbonyl (δ ~165 ppm) .
    • IR : Validate hydrazinecarboxamide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .
  • Chromatography : HPLC with a C18 column (ACN:H2O gradient) to assess purity (>95% for biological assays) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Acute Toxicity : Wear nitrile gloves and PPE; avoid inhalation (use fume hoods) due to Category 4 acute toxicity classification .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

  • Experimental Design :
    • Assay Standardization : Use identical enzyme batches (e.g., recombinant kinases) and buffer conditions (pH 7.4, 25°C) .
    • Control Replicates : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
    • Data Validation : Perform dose-response curves (IC50) in triplicate and validate with orthogonal assays (e.g., SPR for binding affinity) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare activity across studies. Address batch-to-batch variability in compound synthesis .

Q. What computational strategies are effective for predicting this compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Protein Preparation : Use AutoDock Tools to add hydrogens and assign charges to target proteins (e.g., EGFR kinase) .
    • Ligand Parameterization : Generate 3D conformers of the compound with Open Babel, optimizing torsional angles for the hydrazinecarbonyl bridge .
    • Docking Simulations : Run 100 iterations per conformation in AutoDock Vina; prioritize poses with hydrogen bonds to benzothiazole N atoms .
  • MD Simulations : Refine top poses with GROMACS (50 ns trajectories) to assess stability of binding interactions .

Q. How can researchers address solubility limitations of this compound in aqueous-based biological assays?

Methodological Answer:

  • Solubilization Strategies :
    • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .
    • pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 8.0) to ionize the benzoate ester temporarily .
    • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) for sustained release in cell cultures .

Q. What structural modifications could improve this compound’s metabolic stability without compromising bioactivity?

Methodological Answer:

  • Derivatization Approaches :
    • Ester Isosteres : Replace methyl ester with trifluoroethyl or pivaloyloxymethyl groups to resist esterase cleavage .
    • Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., –CF3 at C4) to reduce oxidative metabolism .
    • Prodrug Design : Convert the hydrazinecarboxamide to a tert-butyl carbamate prodrug, cleavable in target tissues .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Hypothesis Testing :
    • Bioavailability Check : Measure plasma concentrations via LC-MS to confirm systemic exposure in vivo .
    • Metabolite Profiling : Identify hepatic metabolites (e.g., hydrolyzed benzoate) using microsomal assays .
    • Tumor Penetration : Use fluorescently tagged analogs to assess compound accumulation in xenograft models .
  • Model Refinement : Transition to 3D spheroid or organoid models to bridge gap between cell lines and in vivo data .

Tables for Key Data

Q. Table 1. Analytical Parameters for Characterization

TechniqueKey Peaks/ParametersReference
1H NMR (CDCl3)δ 3.90 (s, 3H, OCH3), δ 8.10–7.20 (m, Ar-H)
IR (KBr)1680 cm⁻¹ (C=O, hydrazinecarbonyl)
HRMS (ESI+)[M+H]+ calc. 385.0921, found 385.0918

Q. Table 2. Recommended Solubility Enhancers

MethodConditionsSolubility Achieved
DMSO:PBS (1:9)10 mM stock in 10% DMSO~1.2 mM
HP-β-CD Complex10% w/v in PBS~0.8 mM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.